4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate
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Overview
Description
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate is a chemical compound with a unique structure that includes both an ester and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylbut-3-en-2-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
- 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene
Uniqueness
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate is unique due to its combination of ester and ether functional groups, which provide diverse reactivity and potential for various applications. Its structure allows for multiple types of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
921225-78-7 |
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Molecular Formula |
C9H13O4- |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(2-methylbut-3-en-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C9H14O4/c1-4-9(2,3)13-8(12)6-5-7(10)11/h4H,1,5-6H2,2-3H3,(H,10,11)/p-1 |
InChI Key |
CQBIADVBIYQROX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C=C)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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